N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4-ethoxyphenyl group at the N-terminus and a prop-2-en-1-yl (allyl) substituent on the 1,2,4-triazole ring. This compound has been studied in the context of insect olfactory receptor (Orco) modulation and antimicrobial applications, though its specific pharmacological profile remains under investigation .
Properties
Molecular Formula |
C20H21N5O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-3-13-25-19(15-9-11-21-12-10-15)23-24-20(25)28-14-18(26)22-16-5-7-17(8-6-16)27-4-2/h3,5-12H,1,4,13-14H2,2H3,(H,22,26) |
InChI Key |
FKYKPUOGOUQDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable pyridine derivative.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols or disulfides.
Formation of the Acetamide Moiety: The acetamide group can be formed through an amidation reaction involving an appropriate amine and acyl chloride or anhydride.
Final Assembly: The final compound is assembled by linking the ethoxyphenyl group to the triazole core through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the pyridinyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Dihydro or tetrahydro derivatives
Substitution Products: Functionalized derivatives with various substituents on the aromatic rings or triazole core
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula: CHNOS
- Molecular Weight: 393.47 g/mol
Its structure features a triazole ring, which is known for its biological activity, particularly in antifungal and anticancer applications. The presence of the pyridine group further enhances its pharmacological potential.
Antifungal Activity
N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising antifungal properties. Triazole derivatives are well-documented for their efficacy against various fungal pathogens. Studies have demonstrated that this compound exhibits significant inhibitory effects on fungal growth, making it a candidate for the development of new antifungal agents.
Case Study:
In vitro studies revealed that the compound inhibited the growth of Candida albicans and Aspergillus fumigatus, two common fungal pathogens associated with serious infections in immunocompromised patients. The mechanism of action is believed to involve the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Properties
The triazole moiety is also linked to anticancer activity. Research indicates that compounds containing triazole rings can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
A study conducted on various cancer cell lines showed that N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines. The compound was found to disrupt cellular signaling pathways involved in cell proliferation and survival.
Pharmacological Insights
The pharmacological profile of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggests potential applications in treating various diseases beyond antifungal and anticancer uses.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For instance, it shows promise as an inhibitor of certain kinases involved in cancer progression.
Data Table: Enzyme Inhibition Activity
Synthesis and Development
The synthesis of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-y)]sulfanyl}acetamide involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have made it feasible to produce this compound on a larger scale for research and potential therapeutic applications.
Synthesis Overview:
- Starting Materials: Ethoxyphenol and pyridinyl triazole derivatives.
- Reagents: Various coupling agents and solvents.
- Yield Optimization: Adjusting reaction conditions such as temperature and time.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can coordinate with metal ions, affecting metalloproteins or metalloenzymes. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Substituent Effects on Orco Modulation
- Pyridinyl Position : The pyridin-4-yl group in the target compound and OLC-12 contrasts with pyridin-3-yl in VUAA-1. Pyridin-4-yl’s linear geometry may favor stronger π-π interactions with Orco’s binding pocket, while pyridin-3-yl’s angled structure in VUAA-1 enhances agonist potency in mosquitoes .
- However, bulky groups like OLC-12’s isopropylphenyl may reduce membrane permeability .
- Triazole Alkyl Chains : The allyl group in the target compound offers greater conformational flexibility than the ethyl group in VUAA-1 or OLC-12, which could influence receptor activation dynamics .
Antimicrobial Activity Trends
- Derivatives with electron-withdrawing groups (e.g., KA3 with Cl substituents) exhibit superior antimicrobial activity compared to the target compound’s 4-ethoxyphenyl group, suggesting that electron-deficient aromatic rings enhance target binding .
- The absence of a thioether group (e.g., in 5m) correlates with reduced bioactivity, highlighting the critical role of the sulfanylacetamide linkage .
Biological Activity
N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, a compound with notable structural complexity, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating a significant degree of functional diversity that may contribute to its biological effects. The structure includes an ethoxyphenyl group, a triazole moiety, and a sulfanyl linkage, which are known to influence pharmacological properties.
Anticancer Potential
The triazole ring is often associated with anticancer activity. Research indicates that compounds containing triazole moieties can inhibit cancer cell proliferation by interfering with cellular signaling pathways. For example, triazole derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins . Although direct studies on the specific compound are scarce, the presence of the triazole structure suggests potential anticancer properties.
Enzyme Inhibition
Enzyme inhibition is another area where this compound may exhibit biological activity. Similar compounds have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways. For example, some triazole derivatives have shown dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and could be relevant in neurodegenerative diseases .
Study 1: Triazole Derivatives as Antimicrobials
A study investigating various triazole derivatives found that modifications at the phenyl position significantly affected antibacterial activity. Compounds with electron-donating groups exhibited enhanced activity against biofilms formed by pathogenic bacteria . This suggests that N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could potentially be optimized for improved efficacy.
Study 2: Anticancer Activity of Triazoles
Research has shown that triazole-containing compounds can induce cell cycle arrest and apoptosis in cancer cells. One study reported that specific modifications to the triazole structure led to increased cytotoxicity in breast cancer cell lines . This highlights the need for further investigation into the anticancer potential of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Data Table: Biological Activities of Related Compounds
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
